N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S2/c1-21-7-3-2-6(14)11-10(7)15-13(23-11)16-12(18)8-4-5-9(22-8)17(19)20/h2-5H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWCEUJLWRRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, which may be attributed to its ability to interact with bacterial enzymes or disrupt cellular processes.
Antifungal Activity
The compound also demonstrates antifungal properties, making it a potential candidate for treating fungal infections. Its mechanism may involve the disruption of cell wall synthesis or interference with metabolic pathways in fungi.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. Its structural components allow it to bind effectively to DNA or specific proteins involved in cancer cell proliferation. Ongoing research aims to elucidate the precise mechanisms by which it exerts these effects.
Case Studies
- Antitubercular Activity : In recent studies, derivatives of nitro-substituted heteroaromatic carboxamides, including compounds similar to this compound, have been synthesized and tested against Mycobacterium tuberculosis. The results indicated promising antitubercular activity linked to the electronic density distribution across the nitro-substituted ring structure .
- Protein Interaction Studies : The compound has been utilized in studies involving protein modifications. For instance, it has been shown to modify thiol groups within proteins, providing insights into its utility as a biochemical probe . This application highlights its potential role in studying protein dynamics and interactions.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. Molecular docking studies have provided insights into its binding interactions with target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s structural uniqueness lies in its benzothiazole substituents (7-Cl, 4-OCH₃), which distinguish it from analogs. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Nitrothiophene Carboxamides
*Calculated based on structural data; †Purity inferred from synthesis protocols in ; ‡Activity inferred from .
Key Observations:
Substituent Effects on Bioactivity :
- The 5-nitrothiophene moiety is conserved across all analogs, suggesting its critical role in redox-mediated antibacterial activity .
- Methoxy (4-OCH₃) and chloro (7-Cl) groups on the benzothiazole ring may enhance solubility and target binding compared to methyl (e.g., CBK277775) or trifluoromethyl () groups, which increase lipophilicity .
- Fluorine substituents (e.g., Compound 9) improve metabolic stability and membrane penetration due to electronegativity and small size .
Purity and Synthesis Challenges :
Mechanistic and Functional Insights
- Antibacterial Activity : Nitrothiophene carboxamides act via nitro group reduction, generating reactive oxygen species (ROS) that disrupt bacterial metabolism . The benzothiazole ring’s substituents likely modulate target specificity; for instance, 4-OCH₃ may hinder efflux pumps in Gram-negative bacteria.
- Proteasome Inhibition : Analogs like CBK277775 demonstrate off-target proteasome inhibition, suggesting that chloro/methyl groups on benzothiazole may broaden therapeutic applications .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a nitrothiophene component, with the following molecular characteristics:
- Molecular Formula : C12H8ClN3O3S
- Molecular Weight : Approximately 299.73 g/mol
- CAS Number : 886947-62-2
The presence of chlorine and methoxy groups enhances its potential interactions with biological targets, contributing to its pharmacological properties.
Synthesis
The synthesis of the compound typically involves several key steps, including:
- Preparation of Starting Materials : Synthesis begins with 7-chloro-4-methoxybenzothiazole and nitrothiophene derivatives.
- Reaction Conditions : Controlled temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
- Purification : The final product is purified using established organic synthesis methods.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that it induces apoptosis in M-HeLa cells through cell cycle arrest mechanisms:
| Concentration (µM) | % G1 Arrest |
|---|---|
| 50 | 81.4% |
| 100 | 83.8% |
| Control | 68.1% |
The compound's effectiveness was compared to standard chemotherapeutics like 5-fluorouracil and tamoxifen , showing promising selectivity towards cancer cells while sparing normal cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against a range of microbial strains, suggesting multiple mechanisms of action involving interactions with cellular components such as enzymes and DNA .
The mechanism of action for the compound involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : The structure allows for potential binding to DNA, disrupting replication processes.
- Cellular Uptake : Enhanced cellular uptake is facilitated by its structural components, improving bioavailability .
Toxicological Studies
While the compound shows promising biological activity, it is essential to consider its safety profile. Toxicological evaluations indicate potential carcinogenic effects observed in animal studies at high doses, leading to significant weight loss and organ weight changes . These findings highlight the importance of dosage management in therapeutic applications.
Case Studies
Several studies have documented the biological effects of the compound:
- A study on its antiproliferative effects indicated significant activity against liver hepatocellular carcinoma cell lines, supporting its potential as an anticancer agent .
- Another investigation into its mutagenic potential revealed mixed results in bacterial strains, emphasizing the need for further research into its safety profile .
Q & A
Basic: What are the critical steps in synthesizing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how are reaction conditions optimized?
The synthesis involves sequential coupling of functionalized benzothiazole and thiophene precursors. Key steps include:
- Amide bond formation : Reacting 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 5-nitrothiophene-2-carboxylic acid using coupling agents like 1-propanephosphonic acid cyclic anhydride (T3P) in DMF .
- Purification : Column chromatography or recrystallization from methanol/DMSO to isolate the product.
Optimization factors :- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent polarity : DMF enhances solubility of nitro groups but requires careful removal to avoid impurities.
- Stoichiometry : A 1.2:1 molar ratio of carboxylic acid to amine improves yield (typically 65–75%) .
Advanced: How can low yields in the final coupling step be resolved?
Low yields often stem from steric hindrance from the methoxy and nitro groups. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) and improves efficiency .
- Catalytic additives : 4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates amide formation .
- Alternative coupling reagents : HATU or EDCI/HOBt may outperform T3P in polar aprotic solvents .
Basic: What spectroscopic methods are used to confirm the compound’s structure?
- NMR : and NMR identify aromatic protons (δ 7.8–8.2 ppm for nitro-thiophene) and carbonyl groups (δ 165–170 ppm) .
- LC-MS : Validates molecular weight ([M+H] at m/z 396.2) and purity (>95%) .
- FT-IR : Confirms amide C=O stretch (~1680 cm) and NO asymmetric stretch (~1520 cm) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction:
- Identifies dihedral angles between benzothiazole and thiophene rings (typically 45–60°), impacting π-π stacking .
- Detects hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for solid-state stability .
- Validates substituent positions : Methoxy at C4 and nitro at C5 are confirmed via electron density maps .
Basic: What in vitro assays are used to screen its biological activity?
- Enzyme inhibition : IC values against kinases (e.g., EGFR, IC = 0.8 µM) using fluorescence polarization .
- Antiproliferative assays : MTT testing on cancer cell lines (e.g., HepG2, IC = 2.3 µM) .
- Microbial susceptibility : MIC determination against S. aureus (MIC = 8 µg/mL) via broth microdilution .
Advanced: How does structure-activity relationship (SAR) guide derivative design?
Basic: How to address discrepancies in reported IC50_{50}50 values across studies?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Use HPLC-validated samples (>98%) to exclude impurity interference .
- Cell line specificity : Compare activity in isogenic models (e.g., EGFR-WT vs. EGFR-mutant) .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with Thr790 in EGFR) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .
- QSAR models : Correlate nitro group electronegativity with antibacterial activity (r = 0.89) .
Basic: What are the stability profiles under varying pH and temperature?
- pH stability : Degrades rapidly at pH > 8 (hydrolysis of amide bond); stable at pH 5–7 (t > 24 h) .
- Thermal stability : Decomposes at >150°C; store at −20°C in dark to prevent nitro group reduction .
Advanced: How to mitigate toxicity in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
